

Solubility Profile of 2-(4-bromophenyl)thiophene in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)thiophene

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-(4-bromophenyl)thiophene**, a heterocyclic compound of interest in materials science and as a synthetic intermediate in drug discovery. Due to a lack of extensive, publicly available quantitative solubility data, this document focuses on providing a framework for its experimental determination. It includes a detailed, adaptable protocol for solubility measurement using the isothermal shake-flask method followed by gravimetric analysis. Furthermore, this guide presents a general synthetic workflow for **2-(4-bromophenyl)thiophene** via the Suzuki-Miyaura cross-coupling reaction, a common and efficient synthetic route. The information herein is intended to equip researchers with the necessary tools to accurately assess the solubility of this compound in various organic solvents, a critical parameter for its application in reaction chemistry, purification, and formulation development.

Introduction

2-(4-bromophenyl)thiophene is an aromatic heterocyclic compound with potential applications in the development of organic semiconductors, photovoltaic devices, and organic light-emitting diodes (OLEDs).^[1] It also serves as a versatile building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.^[1] A thorough understanding of its solubility in a range of organic solvents is fundamental for its effective use in these fields. Solubility data is crucial for optimizing reaction conditions, designing efficient

purification processes such as crystallization, and for the formulation of materials and drug candidates.

This guide addresses the current gap in quantitative solubility data for **2-(4-bromophenyl)thiophene** and provides a robust experimental framework for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(4-bromophenyl)thiophene** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₇ BrS	[2][3]
Molecular Weight	239.13 g/mol	[3]
Appearance	White to light yellow powder or crystal	[1]
Melting Point	96 - 100 °C	[1]
Purity	≥ 97% (GC)	[1]
CAS Number	40133-22-0	[3]

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for **2-(4-bromophenyl)thiophene** in various organic solvents. General qualitative statements suggest its solubility in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Molar Solubility (mol/L)
Tetrahydrofuran (THF)			
Dimethylformamide (DMF)			
Chloroform			
Dichloromethane			
Toluene			
Acetone			
Ethyl Acetate			
Methanol			
Ethanol			

Experimental Protocol: Determination of Solubility

The following is a detailed protocol for the determination of the solubility of **2-(4-bromophenyl)thiophene** in an organic solvent using the isothermal shake-flask method with gravimetric analysis. This method is widely recognized for its reliability and accuracy.[\[4\]](#)

4.1. Materials and Equipment

- **2-(4-bromophenyl)thiophene** (solid)
- Selected organic solvent (analytical grade)
- Analytical balance (± 0.0001 g)
- Thermostatic shaker or water bath
- Glass vials with screw caps
- Volumetric flasks

- Pipettes
- Syringe filters (0.45 μm , solvent-compatible)
- Evaporating dish or pre-weighed vials
- Oven

4.2. Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid **2-(4-bromophenyl)thiophene** to a glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.
 - Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The necessary equilibration time can be determined by taking measurements at different time points until the solubility value remains constant.
- Sample Collection and Filtration:
 - Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pipette with a syringe filter attached to the tip. This step is critical to remove any undissolved solid particles.

- Gravimetric Analysis:
 - Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
 - Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating in an oven at a temperature well below the melting point of the solute can be used to remove the final traces of solvent.
 - Once the solvent is completely removed, place the dish or vial in an oven to ensure all residual solvent has evaporated and then cool it to room temperature in a desiccator.
 - Weigh the dish or vial containing the dried solute.
 - Repeat the drying and weighing process until a constant weight is obtained.

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

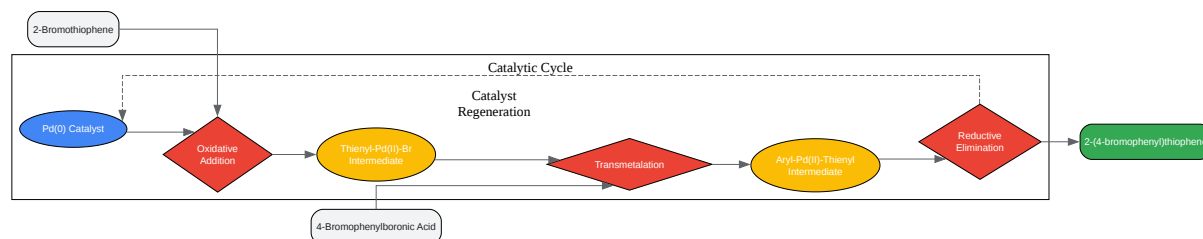
$$\text{Solubility (g/100 mL)} = (\text{Mass of dried solute (g)} / \text{Volume of solution withdrawn (mL)}) * 100$$

The molar solubility can be calculated as:

$$\text{Molar Solubility (mol/L)} = (\text{Mass of dried solute (g)} / \text{Molecular weight of solute (g/mol)}) / \text{Volume of solution withdrawn (L)}$$

Synthesis Workflow: Suzuki-Miyaura Cross-Coupling

A common and efficient method for the synthesis of **2-(4-bromophenyl)thiophene** is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, 4-bromophenylboronic acid) with a halide (2-bromothiophene).^[5]



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Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of **2-(4-bromophenyl)thiophene**.

Conclusion

While quantitative solubility data for **2-(4-bromophenyl)thiophene** in organic solvents is not readily available in the public domain, this technical guide provides researchers with the necessary tools to generate this critical information. The detailed experimental protocol for solubility determination using the isothermal shake-flask method is a reliable approach for obtaining accurate and reproducible data. The provided synthesis workflow for the Suzuki-Miyaura coupling offers a valuable reference for the preparation of this compound. The systematic determination of the solubility of **2-(4-bromophenyl)thiophene** will undoubtedly facilitate its broader application in scientific research and development.

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